molecular formula C4H4Cl6Si2 B12523517 CID 78064228

CID 78064228

Cat. No.: B12523517
M. Wt: 321.0 g/mol
InChI Key: MZZUXKKITDKLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “CID 78064228” is a chemical entity registered in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78064228 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste, often involving automated control systems to monitor and adjust reaction parameters in real-time.

Chemical Reactions Analysis

Types of Reactions

CID 78064228 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired chemical transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, each with unique chemical and physical properties.

Scientific Research Applications

CID 78064228 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biological assays to study its effects on cellular processes and to identify potential therapeutic targets.

    Medicine: this compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets in the body.

    Industry: The compound is used in the production of various industrial chemicals and materials, including polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of CID 78064228 involves its interaction with specific molecular targets in the body. These interactions can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

CID 78064228 can be compared with other similar compounds to highlight its unique properties and potential advantages. Some similar compounds include:

    CID 2632: A cephalosporin antibiotic with antibacterial properties.

    CID 6540461: Another cephalosporin with similar pharmacological actions.

    CID 5362065: A cephalosporin used in various medical applications.

    CID 5479530: A cephalosporin with a unique chemical structure and specific applications in medicine.

These comparisons help to identify the unique features of this compound and its potential advantages over other similar compounds in various applications.

Properties

Molecular Formula

C4H4Cl6Si2

Molecular Weight

321.0 g/mol

InChI

InChI=1S/C4H4Cl6Si2/c5-1(11-3(7)8)2(6)12-4(9)10/h1-4H

InChI Key

MZZUXKKITDKLBZ-UHFFFAOYSA-N

Canonical SMILES

C(C([Si]C(Cl)Cl)Cl)([Si]C(Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.